molecular formula C15H17NO3Si B11842391 Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane CAS No. 923294-79-5

Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane

Cat. No.: B11842391
CAS No.: 923294-79-5
M. Wt: 287.38 g/mol
InChI Key: ZCOUAAIIFBNPBC-UHFFFAOYSA-N
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Description

Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a biphenyl structure with a nitro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane typically involves the reaction of 3’-nitro-[1,1’-biphenyl]-4-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows:

3’-nitro-[1,1’-biphenyl]-4-ol+ClSi(CH3)3Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane+HCl\text{3'-nitro-[1,1'-biphenyl]-4-ol} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{Trimethyl((3'-nitro-[1,1'-biphenyl]-4-yl)oxy)silane} + \text{HCl} 3’-nitro-[1,1’-biphenyl]-4-ol+ClSi(CH3​)3​→Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkoxides or amines.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes.

Major Products

    Reduction of Nitro Group: 3’-amino-[1,1’-biphenyl]-4-yl)oxy)silane.

    Substitution Reactions: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is used as a precursor for the introduction of the biphenyl moiety into complex molecules. It serves as a building block for the synthesis of various organic compounds.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. The nitro group can be modified to create bioactive molecules with therapeutic potential.

Industry

In materials science, the compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength. It is also employed in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane exerts its effects depends on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated bonds, facilitated by a catalyst. In biological systems, the nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a simpler structure, used as a reducing agent and in hydrosilylation reactions.

    Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups, offering different reactivity and solubility properties.

    Phenyltrimethylsilane: Contains a phenyl group instead of a biphenyl moiety, used in organic synthesis for introducing phenyl groups.

Uniqueness

Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is unique due to the presence of both the nitro group and the biphenyl structure, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the creation of novel compounds with tailored properties.

Properties

CAS No.

923294-79-5

Molecular Formula

C15H17NO3Si

Molecular Weight

287.38 g/mol

IUPAC Name

trimethyl-[4-(3-nitrophenyl)phenoxy]silane

InChI

InChI=1S/C15H17NO3Si/c1-20(2,3)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(17)18/h4-11H,1-3H3

InChI Key

ZCOUAAIIFBNPBC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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